molecular formula C12H17ClF3N3O2 B2435670 N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride CAS No. 1025759-04-9

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride

Cat. No.: B2435670
CAS No.: 1025759-04-9
M. Wt: 327.73
InChI Key: FTMNTYQTMPLYPU-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride” is a research chemical with the CAS number 1025759-04-9 . It is a quaternary ammonium salt.


Molecular Structure Analysis

The molecular formula of this compound is C12H17ClF3N3O2 and it has a molecular weight of 327.73 g/mol .

Scientific Research Applications

Polymer Synthesis and DNA Interaction

A study by Sobolčiak et al. (2013) discusses the synthesis of a cationic polymer using a derivative of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride. This polymer can switch from a cationic to a zwitterionic form upon light irradiation, allowing it to condense and release double-strand DNA. This feature also enables the switching of antibacterial activity, demonstrating non-toxic characteristics for Escherichia coli bacterial cells (Sobolčiak et al., 2013).

Disinfection Byproduct Formation

Research by Chang et al. (2011) identified various nitrogenous organic compounds, including derivatives of this compound, as potential precursors for disinfection by-products in water treatment. These compounds can react with disinfectants like chlorine to form nitrosamines and other by-products, which are of concern due to their carcinogenic properties (Chang et al., 2011).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives containing the N-[3-(dimethylamino)propyl] group to study their corrosion inhibiting effects on steel in acidic solutions. These compounds showed high efficiency in protecting steel from corrosion, indicating potential industrial applications (Hu et al., 2016).

Biochemical Reagent

Andersen et al. (2015) found that 3-(dimethylamino)-1-propylamine, a related compound, is effective in removing byproducts in carbohydrate chemistry. It facilitates the deacylation reactions to produce 1-O deprotected sugars, indicating its utility in organic synthesis and biochemical applications (Andersen et al., 2015).

Water Treatment and Environmental Impact

A study by Piazzoli et al. (2018) explored the formation potentials of N-nitrosamines from nitrogenous micropollutants during chloramination in water treatment. Compounds like benzalkonium chloride, related to this compound, were identified as significant precursors to these harmful by-products (Piazzoli et al., 2018).

Properties

IUPAC Name

3-(dimethylamino)propyl-[4-nitro-2-(trifluoromethyl)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGDEBGUVPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[NH2+]C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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